REACTION_CXSMILES
|
N([C:6]([CH2:11][OH:12])([CH2:9]O)CO)[CH2:2][C:3]([OH:5])=[O:4].[OH-:13].[Na+].[Mg+2].[Cl-].[Cl-].CC1[N+](CC2C(N)=NC(C)=NC=2)=CS[C:20]=1[CH2:33][CH2:34][O:35]P(OP(O)(O)=O)(O)=O.[Cl-]>>[CH3:20][CH:33]([O:5][C:3]([CH3:2])=[O:4])[C:34]([OH:35])=[O:13].[O:12]=[C:11]([CH2:6][CH3:9])[C:34]([O-:35])=[O:13] |f:0.1.2,3.4.5,6.7|
|
Name
|
solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
tricine NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)C(CO)(CO)CO.[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]
|
Name
|
flavin adenine dinucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added various
|
Type
|
CONCENTRATION
|
Details
|
concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM)
|
Type
|
CUSTOM
|
Details
|
In the absence of further additions, negligible oxygen was consumed over a 30 minute period
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase
|
Type
|
ADDITION
|
Details
|
was added if pyruvate or α-acetolactate
|
Type
|
ADDITION
|
Details
|
was added if α-ketobutyrate
|
Type
|
CUSTOM
|
Details
|
The limiting rate of oxygen consumption
|
Type
|
CONCENTRATION
|
Details
|
at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)OC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)[O-])CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |